

Comparative spectroscopic analysis of different tautomers of pyrazole dione oximes

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Compound of Interest

Compound Name: 5-Methyl-2-phenyl-2H-pyrazole-3,4-dione 4-oxime

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A Comparative Spectroscopic Investigation of Pyrazole Dione Oxime Tautomers

For Researchers, Scientists, and Drug Development Professionals

The tautomeric nature of pyrazole dione oximes, a class of compounds with significant potential in medicinal chemistry, presents a critical consideration in their structural elucidation and pharmacological evaluation. The dynamic equilibrium between different tautomeric forms can profoundly influence their biological activity and physicochemical properties. This guide provides a comparative analysis of the spectroscopic characteristics of various pyrazole dione oxime tautomers, supported by experimental data and detailed methodologies to aid in their identification and characterization.

Spectroscopic Data Comparison

The differentiation of pyrazole dione oxime tautomers is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The following tables summarize key spectroscopic data for the distinct tautomeric forms.

Table 1: Comparative ^1H and ^{13}C NMR Spectral Data of Pyrazole Dione Oxime Tautomers

Tautomer	Key ¹ H NMR Chemical Shifts (ppm)	Key ¹³ C NMR Chemical Shifts (ppm)	Notes
Keto-Oxime	~10.0-12.0 (OH, broad s) ~7.5-8.5 (pyrazole H-5)	~160-170 (C=O) ~140-150 (C=N)	The presence of a distinct carbonyl signal in the ¹³ C NMR is a key indicator of this form. The solvent can significantly influence the chemical shifts. [1] [2] [3] [4]
Nitroso-Enol	~11.0-13.0 (enol OH, broad s) ~5.5-6.5 (pyrazole H-4)	~155-165 (C-OH) ~95-105 (C-4)	The upfield shift of the pyrazole H-4 proton is characteristic of the enol form.
Z- and E- Diastereomers	Distinct sets of signals for each diastereomer may be observed.	Corresponding distinct signals for each carbon in the different diastereomers.	In some cases, particularly in solvents like DMSO-d ₆ , the presence of both Z and E diastereomers of the oxime tautomer can be observed. [5] [6]

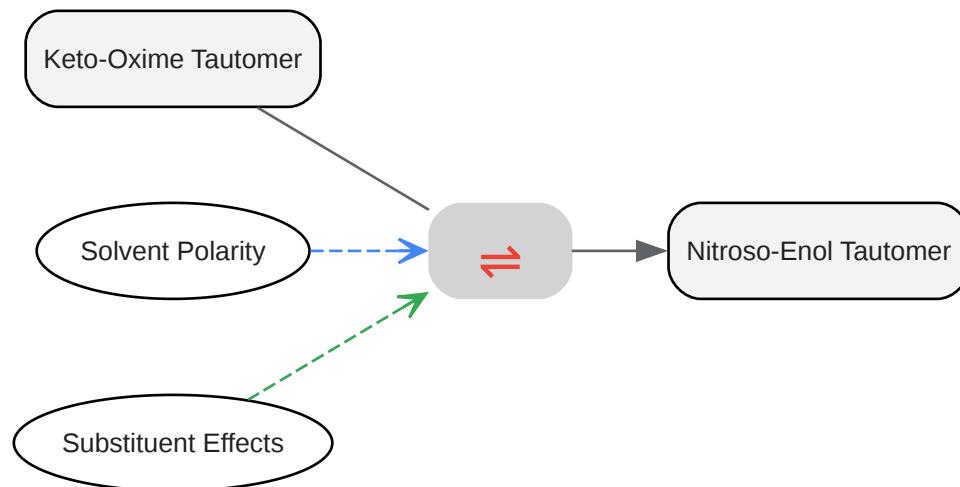
Note: Chemical shifts are approximate and can vary based on substituents and the solvent used.

Table 2: Comparative IR and UV-Vis Spectroscopic Data of Pyrazole Dione Oxime Tautomers

Tautomer	Key IR Absorption Bands (cm ⁻¹)	Key UV-Vis Absorption Maxima (λ _{max} , nm)	Notes
Keto-Oxime	~3400-3200 (O-H stretch) ~1700-1650 (C=O stretch) ~1640-1600 (C=N stretch)	~250-280	The strong carbonyl absorption is a defining feature in the IR spectrum.[7]
Nitroso-Enol	~3500-3300 (O-H stretch, enol) ~1620-1580 (C=C stretch) ~1550-1500 (N=O stretch)	~300-350	The absence of a strong C=O band and the appearance of C=C and N=O stretching vibrations are indicative of this tautomer.

Tautomeric Equilibrium Pathway

The tautomerism in pyrazole dione oximes typically involves an equilibrium between the keto-oxime and the nitroso-enol forms. This equilibrium can be influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrazole ring.



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Caption: Tautomeric equilibrium of pyrazole dione oximes.

Experimental Protocols

Detailed methodologies are crucial for the reproducible spectroscopic analysis of pyrazole dione oxime tautomers.

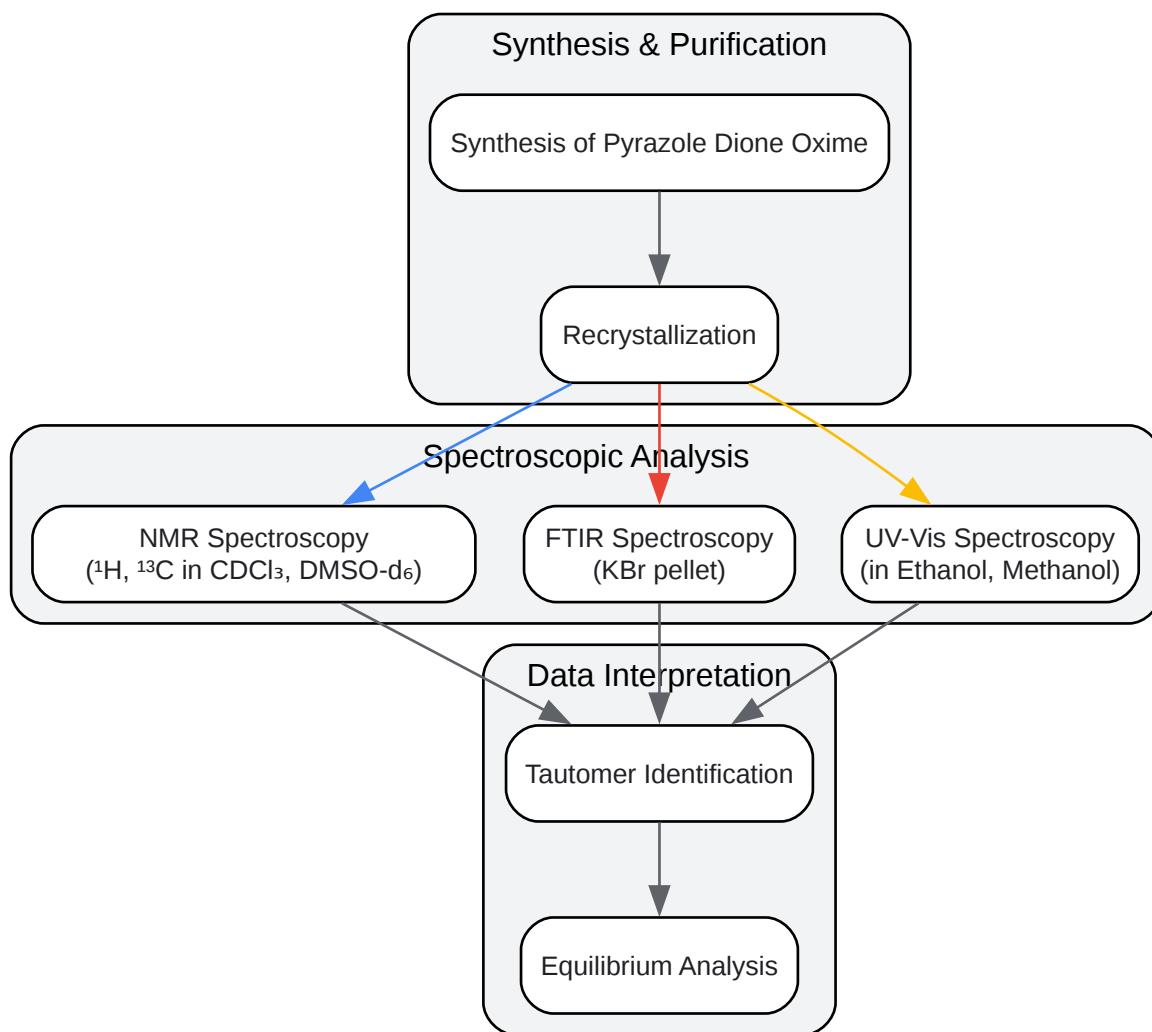
Synthesis of Pyrazole Dione Oximes

A common synthetic route involves the nitrosation of a precursor pyrazolone.[5][6][8]

- **Dissolution:** Dissolve the starting 1-aryl-3-methyl-5-pyrazolone in a suitable solvent, such as a mixture of ethanol and acetic acid.
- **Cooling:** Cool the solution in an ice bath to 0-5 °C.
- **Nitrosation:** Add a solution of sodium nitrite in water dropwise to the cooled pyrazolone solution with constant stirring.
- **Reaction:** Continue stirring the reaction mixture at low temperature for a specified period (e.g., 1-2 hours).
- **Isolation:** The resulting precipitate of the pyrazole dione oxime is collected by filtration, washed with cold water, and dried.
- **Purification:** The crude product can be purified by recrystallization from an appropriate solvent like ethanol.

Spectroscopic Analysis Workflow

The following workflow outlines the steps for a comprehensive spectroscopic analysis.



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Caption: Experimental workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazole dione oxime in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.[9]
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. The spectral width should be sufficient to cover the expected chemical shift range (e.g., 0-15 ppm).

- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans may be required to achieve an adequate signal-to-noise ratio.
- Data Analysis: Analyze the chemical shifts, coupling constants, and signal integrations to identify the protons and carbons associated with each tautomer.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.[9]
- Acquisition: Record the FTIR spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands for functional groups such as O-H, C=O, C=N, and N=O to distinguish between the tautomeric forms.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the pyrazole dione oxime in a UV-transparent solvent (e.g., ethanol or methanol).
- Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
- Data Analysis: Determine the wavelength of maximum absorption (λ_{max}) for the observed electronic transitions. The position of λ_{max} can help differentiate between the conjugated systems present in the different tautomers.[10]

By employing these spectroscopic techniques and comparative data, researchers can confidently identify the predominant tautomeric forms of pyrazole dione oximes in different environments, a crucial step in understanding their chemical behavior and biological function.

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